5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and oxazole rings. The piperidine ring can be synthesized through a series of reactions involving the formation of a Boc-protected amine, followed by cyclization. The oxazole ring is often formed through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine ring.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-thiazole-3-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-imidazole-3-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)21-14(20)17-7-5-4-6-10(17)8-11-9-12(13(18)19)16-22-11/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMKQQMYQWAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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